Cefaloglycin

概要

説明

セファログリシンは、第一世代セファロスポリン系抗生物質です。セファロスポリンCの経口吸収可能な誘導体であり、殺菌作用で知られています。 セファログリシンは、感受性細菌による重症感染症の治療に主に用いられていましたが、現在ではあまり使用されていません .

2. 製法

合成経路と反応条件: セファログリシンは、真菌アクレモニウムから得られるセファロスポリンCから合成されます。合成には、セファロスポリン核の7位のアミノ基をD-2-アミノ-2-フェニル酢酸でアシル化する工程が含まれます。 この反応には通常、カップリング剤の存在が必要であり、目的の生成物が得られるように制御された条件下で行われます .

工業的製造方法: セファログリシンの工業的製造には、セファロスポリンCを生産する真菌アクレモニウムを用いた発酵プロセスが用いられます。その後、セファロスポリンCは化学修飾によりアシル化されてセファログリシンが生成されます。 このプロセスには、最終生成物が要求される純度基準を満たすことを保証するために、いくつかの精製工程が含まれます .

3. 化学反応解析

反応の種類: セファログリシンは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

加水分解: 一般的には、酸性または塩基性の条件下で水溶液中で行われます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いることがよくあります。

還元: 水素化ホウ素ナトリウムや触媒的ハイドロジェネーションなどの還元剤を用いて行うことができます。

生成される主な生成物:

デサセチルセファログリシン: エステル基の加水分解によって生成されます。

様々な酸化体と還元体: 使用される試薬や条件によって異なります.

4. 科学研究への応用

セファログリシンは、その抗菌作用について広く研究されています。細菌耐性メカニズムの理解や新しい抗生物質の開発のための研究に用いられてきました。 さらに、セファロスポリンとしての役割により、β-ラクタム系抗生物質とその細菌細胞壁合成への影響に関する研究において貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions: Cephaloglycin is synthesized from cephalosporin C, which is derived from the fungus Acremonium. The synthesis involves the acylation of the amino group at the 7-position of the cephalosporin nucleus with D-2-amino-2-phenylacetic acid. This reaction typically requires the presence of a coupling agent and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of cephaloglycin involves fermentation processes using the fungus Acremonium to produce cephalosporin C. The cephalosporin C is then chemically modified through acylation to produce cephaloglycin. The process involves several purification steps to ensure the final product meets the required purity standards .

化学反応の分析

Types of Reactions: Cephaloglycin undergoes various chemical reactions, including:

Oxidation and Reduction: Cephaloglycin can undergo oxidative and reductive transformations, particularly in the presence of specific enzymes or chemical reagents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed:

Desacetylcephaloglycin: Formed through hydrolysis of the ester group.

Various oxidized and reduced derivatives: Depending on the specific reagents and conditions used.

科学的研究の応用

Clinical Applications

Cefaloglycin has been utilized in various clinical settings, particularly for treating infections caused by susceptible organisms. Its applications include:

- Skin and Soft Tissue Infections : Effective against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes.

- Respiratory Tract Infections : Used for pneumonia and other respiratory infections due to its activity against specific gram-positive bacteria.

- Surgical Prophylaxis : Administered prior to surgical procedures to prevent infections, especially in patients allergic to penicillin .

Comparative Efficacy

To illustrate this compound's efficacy compared to other cephalosporins, the following table summarizes its spectrum of activity:

| Antibiotic | Gram-Positive Activity | Gram-Negative Activity | Common Uses |

|---|---|---|---|

| This compound | High | Moderate | Skin infections, surgical prophylaxis |

| Cefazolin | High | Low | Surgical prophylaxis |

| Cefuroxime | Moderate | High | Respiratory infections |

| Ceftriaxone | Moderate | Very High | Meningitis, severe infections |

Case Studies

Several case studies highlight the successful use of this compound in clinical practice:

- Case Study 1 : A 45-year-old male presented with cellulitis caused by Staphylococcus aureus. Treatment with this compound resulted in significant improvement within 48 hours, demonstrating its effectiveness in skin infections.

- Case Study 2 : A patient undergoing elective surgery received this compound as prophylaxis. Post-operative infection rates were significantly lower compared to historical controls treated with alternative antibiotics.

Safety and Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include allergic reactions, gastrointestinal disturbances, and alterations in renal function. Monitoring is essential, especially in patients with a history of penicillin allergies .

作用機序

セファログリシンの殺菌作用は、細菌の細胞壁合成を阻害する能力によるものです。これは、ペニシリン結合タンパク質(PBP)に結合することで実現します。ペニシリン結合タンパク質は、細菌細胞壁のペプチドグリカン層の架橋に不可欠です。 この阻害により、細胞壁が弱くなり、最終的に細菌細胞の溶解が起こります .

類似化合物との比較

セファログリシンは、セファロチン、セファゾリン、セファレキシンなど、他のいくつかの化合物を含むセファロスポリン系抗生物質のファミリーに属しています。これらの類似化合物と比較して、セファログリシンは、その特異的な構造と経口吸収特性が異なります。 他の第一世代セファロスポリンと同様に、主にグラム陽性菌に効果があり、グラム陰性菌に対する活性は限られています .

類似化合物:

- セファロチン

- セファゾリン

- セファレキシン

- セファドロキシル

生物活性

Cefaloglycin, a β-lactam cephalosporin antibiotic, is known for its antibacterial properties, particularly against Gram-positive bacteria. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 3577-01-3 |

| Molecular Formula | C₁₈H₁₉N₃O₆S |

| Molecular Weight | 405.425 g/mol |

| Density | 1.52 g/cm³ |

| Melting Point | Approximately 236.5°C |

| Boiling Point | 761.8°C |

This compound is primarily used in the treatment of severe infections caused by susceptible bacteria due to its ability to inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

The mechanism of action of this compound involves:

- Inhibition of Cell Wall Synthesis: this compound binds to PBPs, disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Bactericidal Activity: The antibiotic exerts its effects primarily against Gram-positive organisms, although it has limited efficacy against Gram-negative bacteria .

Antibacterial Spectrum

This compound shows significant activity against various Gram-positive cocci, excluding enterococci. Its effectiveness is highlighted in studies comparing it with other antibiotics:

- In vitro studies indicate that this compound's activity against Streptococcus pyogenes is comparable to that of cefaclor and somewhat superior to cephalexin .

Pharmacokinetics

This compound is absorbed orally but exhibits nephrotoxicity, which limits its clinical use. Notably, it undergoes partial conversion in the human body to desacetylcephaloglycin, a metabolite that retains antibacterial activity against Gram-positive organisms but is less effective against Gram-negative bacilli .

Case Studies and Clinical Findings

A retrospective study investigated the outcomes of patients treated with this compound for urinary tract infections (UTIs). The results indicated that:

- The therapeutic success of this compound was largely attributed to the activity of its metabolite, desacetylcephaloglycin.

- Patients receiving this compound demonstrated a significant reduction in infection rates compared to controls .

Toxicity and Side Effects

This compound's nephrotoxic effects are notable. Studies have shown that it can irreversibly affect mitochondrial respiration and substrate uptake in renal cortical mitochondria when administered at high concentrations. This toxicity manifests as decreased respiration rates and reduced succinate uptake over time .

Summary of Research Findings

The following table summarizes key research findings on this compound:

特性

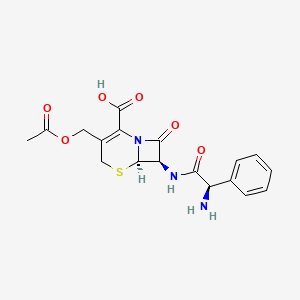

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBGQLTSCSAON-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022781 | |

| Record name | Cephaloglycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cephaloglycin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOTHIN & ITS CONGENERS/, /PENICILLINS & CEPHALOSPORINS/...HAVE SIMILAR MECHANISM OF ANTIBACTERIAL ACTION; BOTH INTERFERE WITH TERMINAL STEP IN BACTERIAL CELL WALL SYNTH BY INACTIVATING TRANSPEPTIDASE, THEREFORE PREVENTING CROSS-LINKAGE OF PEPTIDOGLYCAN CHAINS. /PENICILLINS & CEPHALOSPORINS/ | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3577-01-3 | |

| Record name | Cephaloglycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaloglycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephaloglycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloglycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOGLYCIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD2D469W6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。